N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide
Description
N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide is a benzamide derivative featuring a naphthalene core substituted with a dimethylamino group at position 3 and a methoxy-substituted benzamide moiety at position 2. The dimethylamino group enhances solubility and may act as a directing group in metal-catalyzed reactions, while the methoxybenzamide fragment contributes to π-π stacking interactions and hydrogen-bonding capabilities .
Properties
CAS No. |
67332-59-6 |
|---|---|
Molecular Formula |
C20H20N2O2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
N-[3-(dimethylamino)naphthalen-2-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C20H20N2O2/c1-22(2)18-13-15-9-5-4-8-14(15)12-17(18)21-20(23)16-10-6-7-11-19(16)24-3/h4-13H,1-3H3,(H,21,23) |
InChI Key |
DVZNXRWBTYBWHO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=CC=CC=C2C=C1NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide typically involves the reaction of 3-(dimethylamino)naphthalene-2-carboxylic acid with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including its role as a ligand in drug discovery and development.
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxybenzamide moiety can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below compares key structural features, synthesis methods, and applications of N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide with related compounds:
Key Research Findings
Reactivity in Catalysis: highlights that benzamides with N,O-bidentate groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) enable efficient C–H activation in metal-catalyzed reactions. The dimethylamino group in the target compound may similarly coordinate to transition metals, though its efficacy depends on steric and electronic factors .
Biological Activity: Pyridine-naphthalene hybrids () demonstrate kinase inhibition, suggesting that the naphthalene core in the target compound could synergize with the dimethylamino group for targeting hydrophobic enzyme pockets . Methoxybenzamide derivatives (e.g., ) show moderate enzyme inhibition, but the addition of a cyano group (as in ) significantly alters electronic properties and binding affinity .
Synthetic Challenges :
- The naphthalene moiety in the target compound introduces synthetic complexity compared to simpler benzene-based analogs (). Multi-step routes involving amidation and protection/deprotection strategies are likely required .
Biological Activity
N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This compound is characterized by a naphthalene ring substituted with a dimethylamino group and a methoxybenzamide moiety, which enhances its lipophilicity and ability to penetrate biological membranes. Its molecular formula is with a molecular weight of 290.33 g/mol.
The biological activity of this compound primarily involves its role as a histamine H2 receptor antagonist . By blocking the action of histamine, it influences various physiological processes, including gastric acid secretion and neurotransmission. This property makes it a valuable pharmacological tool for studying histamine-mediated pathways in different biological systems.
Molecular Targets and Pathways
- Molecular Targets: The compound interacts with specific receptors and enzymes, modulating their activity.
- Biochemical Pathways: It influences cellular processes such as signal transduction, gene expression, and metabolic regulation, which are critical for maintaining homeostasis in biological systems.
Biological Activities
This compound has been investigated for various biological activities:
- Antihistaminic Activity: As an H2 receptor antagonist, it has potential applications in treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD).
- Neuroprotective Effects: Preliminary studies suggest that it may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.
- Anti-inflammatory Properties: The compound's ability to inhibit certain inflammatory pathways positions it as a candidate for further research in inflammatory diseases .
Research Findings
Several studies have explored the structure-activity relationships (SAR) associated with this compound:
- A study indicated that modifications to the dimethylamino group could enhance binding affinity to histamine receptors, thereby increasing its pharmacological efficacy.
- Another investigation highlighted the compound's potential in modulating inflammatory responses through its interaction with specific signaling pathways related to the NLRP3 inflammasome, which is implicated in various chronic diseases .
Comparative Analysis
| Compound Name | Structure | Key Features |
|---|---|---|
| This compound | Structure | H2 receptor antagonist; potential neuroprotective effects. |
| Ambroxol | Structure | Mucolytic agent; used in respiratory therapies. |
| Betaxolol | Structure | Beta blocker; primarily used for hypertension treatment. |
| Buclizine | Structure | Antihistamine; used for motion sickness and allergy relief. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[3-(Dimethylamino)naphthalen-2-yl]-2-methoxybenzamide, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via condensation reactions between substituted naphthols and benzamide precursors. For example, β-naphthol derivatives are condensed with benzaldehyde and ethylenediamine in ethanol, followed by purification via crystallization (yield: 75%) . Key variables affecting yield include solvent choice (ethanol or acetonitrile/water mixtures), reaction time (72 hours), and purification methods (crystallization from methanol:water). Optimization may involve adjusting stoichiometry or introducing coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., dimethylamino and methoxy groups) and aromatic proton environments. For example, δH ~3.72 ppm (broad) corresponds to NH groups, and δC ~52–55 ppm indicates dimethylamino carbons .
- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch ~1650–1680 cm⁻¹, methoxy C-O stretch ~1250 cm⁻¹) .
- Mass Spectrometry (EI-MS) : Validate molecular weight (e.g., m/z 292.07 for related naphthalene benzamides) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Avoid exposure to moisture and light. Safety protocols include using dust masks (S22) and minimizing skin/eye contact (S24/25) .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported synthetic yields or purity?
- Methodology : Cross-validate results using orthogonal analytical methods (e.g., HPLC alongside NMR). For instance, discrepancies in yields (e.g., 75% vs. lower values) may arise from incomplete crystallization or side reactions. Reproducibility can be improved by standardizing reaction conditions (e.g., solvent ratios, temperature) and employing high-purity reagents .
Q. How can crystallographic data enhance the understanding of this compound’s molecular interactions?
- Methodology : Single-crystal X-ray diffraction (using SHELXL ) resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For example, related benzamides exhibit planar naphthalene rings, with methoxy groups influencing packing efficiency .
Q. What in vitro and in vivo models are suitable for evaluating its biological activity (e.g., Sirtuin modulation)?
- Methodology :
- In vitro : Enzyme inhibition assays (e.g., Sirtuin activity measured via fluorescent deacetylation substrates) .
- Cell-based : Antitumor activity assessed in cancer cell lines (e.g., IC₅₀ determination via MTT assays).
- In vivo : Rodent models for anti-inflammatory (e.g., carrageenan-induced paw edema) or antitumor efficacy (xenograft studies) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?
- Methodology : Systematically modify substituents (e.g., methoxy → ethoxy, dimethylamino → diethylamino) and correlate changes with bioactivity. For example, replacing methoxy with bulkier groups in related compounds enhanced receptor selectivity .
Q. What computational tools are used to predict binding affinity and pharmacokinetic properties?
- Methodology : Molecular docking (AutoDock, Schrödinger) to map interactions with targets (e.g., Sirtuin active sites). MD simulations assess stability of ligand-receptor complexes. ADMET predictions (SwissADME) evaluate logP, bioavailability, and blood-brain barrier penetration .
Q. How are toxicity and off-target effects evaluated during preclinical development?
- Methodology :
- In vitro : Cytotoxicity screening in non-target cell lines (e.g., HEK293).
- In vivo : Acute toxicity studies in rodents (LD₅₀ determination), complemented by histopathology and serum biomarker analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
